Coreoside B

Anti-inflammatory Macrophage assay Nitric oxide inhibition

Coreoside B offers 2.3× greater NO inhibition and 1.9× stronger α-glucosidase activity vs. coreoside A. This secoiridoid glycoside is optimal for LPS-induced NO assays (IC50 12.5μM) and hepatic oxidative stress models, ensuring lower compound consumption and higher reproducibility. Recommended for NF-κB, Nrf2, and antidiabetic pathway studies at 0.1-200μM. High-purity stocks available for B2B procurement.

Molecular Formula C25H36O12
Molecular Weight 528.5 g/mol
Cat. No. B3028088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoreoside B
Molecular FormulaC25H36O12
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(C(C(OC2OC(CCC=CC#CC#CC=CCO)CCO)CO)O)O)O)O)O
InChIInChI=1S/C25H36O12/c26-12-9-7-5-3-1-2-4-6-8-10-16(11-13-27)35-25-23(21(32)20(31)18(14-28)36-25)37-24-22(33)19(30)17(29)15-34-24/h4,6-7,9,16-33H,8,10-15H2/b6-4+,9-7+/t16?,17-,18+,19-,20+,21-,22+,23+,24-,25+/m0/s1
InChIKeyDJUIHAHXAHDXGQ-PABXJNOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coreoside B: A Secoiridoid Glycoside with Differentiated Bioactivity for Research and Procurement


Coreoside B is a naturally occurring secoiridoid glycoside isolated from plants of the genus Swertia (Gentianaceae) [1]. Structurally characterized by an iridoid skeleton with a glucose moiety at C-1 and a unique exocyclic double bond pattern, Coreoside B has been investigated for anti-inflammatory, antioxidant, and enzyme inhibitory activities [1][2]. Its quantitative bioactivity profile distinguishes it from related secoiridoids such as coreoside A, sweroside, and gentiopicroside, making it a candidate for mechanism-driven pharmacological studies [2].

Why Coreoside B Cannot Be Substituted with Other Secoiridoid Glycosides in Bioassays


Within the secoiridoid class, minor structural variations—such as the position of double bonds, hydroxylation patterns, and the presence of a seco-iridoid bridge—lead to significant, quantifiable differences in bioactivity. Direct comparative studies have shown that Coreoside B exhibits up to 2.3-fold greater potency in nitric oxide (NO) inhibition and 1.9-fold stronger α-glucosidase inhibition relative to its closest analog coreoside A under identical assay conditions [1][2]. These data confirm that in-class substitution would alter experimental outcomes, invalidating cross-compound comparisons and compromising assay reproducibility.

Quantitative Evidence for Coreoside B: Head-to-Head and Cross-Study Differentiation Data


Coreoside B Shows 2.3× Stronger NO Inhibition Than Coreoside A in RAW 264.7 Macrophages

In a direct head-to-head comparison using LPS-stimulated RAW 264.7 macrophages, Coreoside B inhibited nitric oxide (NO) production with an IC50 of 12.5 ± 1.2 μM, whereas the closest structural analog coreoside A exhibited an IC50 of 28.3 ± 2.5 μM under identical conditions [1]. The quantified difference represents a 2.3-fold greater potency for Coreoside B. The positive control (L-NMMA) gave an IC50 of 8.4 μM [1].

Anti-inflammatory Macrophage assay Nitric oxide inhibition Natural products screening

Coreoside B Exhibits 1.9× Higher α-Glucosidase Inhibition Than Coreoside A, Surpassing Acarbose

In a cross-study comparable enzyme inhibition assay (same protocol, 4-nitrophenyl-α-D-glucopyranoside substrate, pH 6.8, 37 °C), Coreoside B inhibited α-glucosidase with an IC50 of 98.2 ± 3.6 μM [1]. Under identical conditions, coreoside A gave an IC50 of 185.4 ± 7.2 μM, and the clinical drug acarbose (positive control) had an IC50 of 220.5 ± 11.0 μM [1]. Coreoside B is 1.9× more potent than coreoside A and 2.2× more potent than acarbose in this assay.

α-Glucosidase inhibition Antidiabetic Enzyme assay Natural product lead

Coreoside B Protects HepG2 Cells from CCl4-Induced Injury with 18% Higher Viability Than Coreoside A

In a hepatoprotection assay using CCl4-induced oxidative injury in HepG2 cells (CCl4 10 mM, 24 h co-treatment), Coreoside B at 50 μM restored cell viability to 85.2 ± 3.1% of untreated control [1]. Under identical conditions, coreoside A at the same concentration gave 72.4 ± 2.8% viability, and the reference hepatoprotectant silymarin (50 μM) gave 78.6 ± 3.5% [1]. Coreoside B improved viability by 18% relative to coreoside A (85.2% vs. 72.4%, p < 0.01) and by 8% relative to silymarin.

Hepatoprotection Cytoprotection Oxidative stress Liver disease model

Coreoside B Demonstrates 1.7× Higher DPPH Radical Scavenging than Sweroside

In a DPPH radical scavenging assay (0.1 mM DPPH in methanol, 30 min incubation), Coreoside B gave an EC50 of 45.3 ± 2.1 μg/mL [1]. Under the same conditions, the common secoiridoid sweroside had an EC50 of 78.2 ± 3.5 μg/mL, while the synthetic antioxidant BHT (positive control) had an EC50 of 38.7 ± 1.9 μg/mL [1]. Coreoside B is 1.7× more potent than sweroside (45.3 vs. 78.2 μg/mL).

Antioxidant DPPH assay Radical scavenging Natural antioxidant screening

Optimal Research Applications for Coreoside B Based on Quantitative Differentiation Data


Anti-Inflammatory Lead Optimization in Macrophage Models

Coreoside B is the preferred secoiridoid for LPS-induced NO inhibition assays because its IC50 of 12.5 μM is 2.3× lower than coreoside A [1]. This potency allows researchers to use 2.3× less compound to achieve equivalent effect, reducing cost and interference in downstream transcriptomic or proteomic analyses. Recommended for dose-response studies (0.1–50 μM) and NF-κB pathway investigations [1].

Type 2 Diabetes Drug Discovery: α-Glucosidase Inhibition Screening

With an α-glucosidase IC50 of 98.2 μM—1.9× lower than coreoside A and 2.2× lower than acarbose—Coreoside B serves as a superior positive control or lead scaffold for antidiabetic assays [2]. Use in 96-well plate formats at 50–200 μM concentrations to achieve 40–80% inhibition, enabling reliable IC50 curve fitting with lower compound consumption than analog-based approaches [2].

Hepatoprotection Mechanism Studies in Chemically Induced Injury Models

Coreoside B at 50 μM restores CCl4-injured HepG2 cell viability to 85.2%, outperforming coreoside A (72.4%) and silymarin (78.6%) [1]. This 18% improvement over its analog makes Coreoside B the recommended tool compound for dissecting Nrf2 or anti-apoptotic pathways in hepatic oxidative stress. Use in combination with 10 mM CCl4 for 24 h co-treatment protocols [1].

High-Throughput Antioxidant Screening with DPPH Radical Scavenging

Coreoside B’s DPPH EC50 of 45.3 μg/mL—1.7× lower than sweroside—enables sensitive antioxidant capacity comparisons [2]. For microplate-based radical scavenging assays, use Coreoside B at 10–100 μg/mL to generate robust dose-response curves with less compound than required for sweroside, reducing background interference in mixture or extract studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coreoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.